molecular formula C14H16N6S B15215990 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine CAS No. 56964-90-0

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine

Katalognummer: B15215990
CAS-Nummer: 56964-90-0
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: BXHLYYGSLVMVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is a trisubstituted purine derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by the presence of a propyl group at the 9th position, a pyridin-2-ylmethylthio group at the 6th position, and an amine group at the 2nd position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps One common method includes the alkylation of a purine derivative with a propyl halide to introduce the propyl group at the 9th position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Wissenschaftliche Forschungsanwendungen

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopentyl-9-propyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine
  • 9-propyl-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

Uniqueness

9-Propyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

56964-90-0

Molekularformel

C14H16N6S

Molekulargewicht

300.38 g/mol

IUPAC-Name

9-propyl-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

InChI

InChI=1S/C14H16N6S/c1-2-7-20-9-17-11-12(20)18-14(15)19-13(11)21-8-10-5-3-4-6-16-10/h3-6,9H,2,7-8H2,1H3,(H2,15,18,19)

InChI-Schlüssel

BXHLYYGSLVMVAK-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.